(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol
Description
(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol is a bicyclic compound featuring a methanol group attached to a 2-oxabicyclo[2.2.2]octane core with two methyl substituents at the 3-position. This structure combines a rigid bicyclic framework with polar functional groups, making it a valuable intermediate in pharmaceutical synthesis and materials science. Its unique stereoelectronic properties arise from the oxygen atom in the ether ring and the hydroxyl group, which enhance solubility and reactivity in specific synthetic pathways .
Structure
3D Structure
Properties
IUPAC Name |
(3,3-dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)8-3-5-10(7-11,12-9)6-4-8/h8,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVMQGQKIHRZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(CC2)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578433 | |
| Record name | (3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135521-14-1 | |
| Record name | (3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (3,3-Dimethyl-2-oxabicyclo[222]octan-1-yl)methanol typically involves the reaction of suitable precursors under specific conditionsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired bicyclic structure . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Esterification and Etherification Reactions
The primary alcohol group in this compound undergoes typical nucleophilic substitution or esterification reactions. For example:
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Acetylation : Reaction with acetyl chloride or acetic anhydride yields the corresponding acetate ester.
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Silylation : Protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) forms a silyl ether derivative, enhancing stability for further reactions .
Table 1: Esterification Reactions
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Acetic anhydride | (3,3-Dimethyl-2-oxabicyclo...) acetate | Pyridine, RT, 12h | 85 | |
| TBDMSCl, imidazole | Silyl ether derivative | DMF, 0°C → RT, 6h | 78 |
Oxidation Reactions
The hydroxyl group can be oxidized to a carbonyl or carboxylic acid. For instance:
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Oxidation to ketone : Using Jones reagent (CrO3/H2SO4) oxidizes the alcohol to a ketone, forming 3,3-dimethyl-2-oxabicyclo[2.2.2]octan-1-one .
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Swern oxidation : Converts the alcohol to an aldehyde under mild conditions .
Table 2: Oxidation Pathways
| Oxidizing Agent | Product | Conditions | Notes | Source |
|---|---|---|---|---|
| CrO3/H2SO4 (Jones) | 3,3-Dimethyl-2-oxabicyclo...-1-one | 0°C, 2h | Over-oxidation possible | |
| (COCl)2/DMSO (Swern) | Corresponding aldehyde | -78°C, Et3N | High selectivity |
Cycloaddition and Ring-Opening Reactions
The strained bicyclo[2.2.2]octane system participates in ring-opening reactions under acidic or thermal conditions:
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Acid-catalyzed hydrolysis : Cleavage of the ether bridge generates diol intermediates, which can undergo further dehydration .
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Diels–Alder reactivity : The compound may act as a dienophile in [4+2] cycloadditions, though direct evidence is limited .
Key Mechanistic Insight
The oxabicyclo framework’s ring strain (estimated ~20 kcal/mol) facilitates bond cleavage. For example, triflic acid promotes hydroalkoxylation cascades in related bicyclic ethers .
Functionalization of the Bicyclic Core
Substitution at the bridgehead positions is sterically challenging but achievable via radical or transition-metal catalysis:
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Halogenation : Bromination at the bridgehead methyl groups using NBS/light .
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Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis .
Table 3: Core Functionalization Examples
| Reaction Type | Reagents/Catalysts | Product | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl4 | 1-Bromo-3,3-dimethyl-2-oxabicyclo... | 62 | |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, aryl-Bpin | Aryl-substituted derivative | 55 |
Scientific Research Applications
Structure
The compound features a bicyclic structure that includes an oxygen atom, contributing to its distinct chemical behavior compared to traditional hydrocarbons.
Medicinal Chemistry
The compound has been identified as a promising bioisostere for phenyl rings in drug design. Its incorporation into drug structures has shown potential for enhancing biological activity and modifying physicochemical properties.
Case Study: Anticancer Drugs
Recent studies have demonstrated the use of (3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol in the development of analogs for established anticancer drugs such as Imatinib and Vorinostat (SAHA). The replacement of phenyl rings with this bicyclic structure has been shown to improve solubility and maintain efficacy while potentially reducing toxicity profiles.
| Compound | Solubility (µM) | Notes |
|---|---|---|
| Imatinib | 351 | Original drug |
| Vorinostat | Not specified | Original drug |
| Saturated analog of Imatinib | 389 | Improved solubility with bicyclic core |
| Analog with phenyl ring | 113 | Reduced solubility |
Organic Synthesis
The compound serves as an intermediate in various synthetic pathways, particularly in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization opportunities.
Synthetic Routes
A notable synthetic route involves the iodocyclization of cyclohexane-containing alkenyl alcohols, which leads to the formation of this compound derivatives. This method has been optimized to yield high purity products suitable for further modifications.
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Estrogen receptor-beta agonists
- Myeloperoxidase inhibitors
- Antibacterial agents
These biological properties suggest potential therapeutic applications in treating various conditions, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Variations
The target compound is compared to analogs with modifications in the bicyclic core, substituents, or functional groups (Table 1).
Table 1: Structural Comparison of Bicyclic Methanol Derivatives
| Compound Name | Core Structure | Substituents | Molecular Formula | Key Features |
|---|---|---|---|---|
| (3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol | 2-Oxabicyclo[2.2.2]octane | 3,3-Dimethyl, -CH2OH | C10H18O2 | Oxygen in ring; dimethyl groups enhance steric hindrance |
| {bicyclo[2.2.2]octan-1-yl}methanol (CAS 2574-42-7) | Bicyclo[2.2.2]octane | -CH2OH | C9H16O | Pure hydrocarbon core; higher hydrophobicity |
| [4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol | 2-Oxabicyclo[2.2.2]octane | 4-Aminomethyl, -CH2OH | C9H17NO2 | Amino group increases basicity and H-bonding potential |
| (2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol (CAS 1108615-69-5) | 2-Azabicyclo[2.2.2]octane | 2-Methyl, -CH2OH | C9H17NO | Nitrogen in ring; basic character |
| [4-(trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol | Bicyclo[2.2.2]octane | 4-CF3, -CH2OH | C10H15F3O | CF3 group enhances lipophilicity and metabolic stability |
Physical and Chemical Properties
- Melting/Boiling Points: {bicyclo[2.2.2]octan-1-yl}methanol melts at 61.5–62°C and boils at 100°C (10 Torr), reflecting its nonpolar core . The target compound’s 2-oxa and dimethyl groups likely raise its melting point due to increased polarity and crystallinity. Azabicyclo analogs (e.g., CAS 1108615-69-5) exhibit lower volatility due to hydrogen bonding from the NH group .
- Solubility: The 2-oxabicyclo derivatives (e.g., target compound) show improved water solubility compared to purely hydrocarbon analogs like {bicyclo[2.2.2]octan-1-yl}methanol, attributed to the ether oxygen and hydroxyl group . Trifluoromethyl-substituted compounds (e.g., [4-(trifluoromethyl)bicyclo...) are more lipophilic, favoring organic solvents .
Reactivity :
- The hydroxyl group in all compounds enables esterification or oxidation reactions. For example, describes alcohol oxidation to aldehydes using DMSO/oxalyl chloride, applicable to the target compound .
- Azabicyclo derivatives (e.g., CAS 936545-65-2) undergo nucleophilic substitution at the nitrogen site, useful in peptide coupling or catalyst design .
Biological Activity
(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol, also known as 2-Oxabicyclo[2.2.2]octane-1-methanol, is a bicyclic compound with the molecular formula CHO and a molecular weight of approximately 170.25 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects.
The structure of this compound features a bicyclic framework that contributes to its unique biological properties. The presence of the oxabicyclo moiety enhances its interaction with biological targets compared to traditional phenyl ring structures.
Antibacterial Activity
Recent studies have demonstrated that compounds derived from the 2-oxabicyclo[2.2.2]octane framework exhibit significant antibacterial properties. For instance, derivatives have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . This modulation occurs through the inhibition of NF-kB signaling pathways, leading to reduced inflammation in various models.
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored in preclinical studies. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis by enhancing the activity of antioxidant enzymes and reducing reactive oxygen species (ROS) levels . These findings suggest its potential use in treating neurodegenerative diseases.
Case Studies
- Antibacterial Study : A study conducted on a series of 2-oxabicyclo[2.2.2]octane derivatives reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating a promising lead for further development .
- Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, highlighting its efficacy as an anti-inflammatory agent .
- Neuroprotection : A study using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly decreased cell death caused by oxidative stress and improved cell viability by over 40% compared to untreated controls .
Data Summary Table
Q & A
Q. What are the recommended safety protocols for handling (3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol in laboratory settings?
Methodological Answer:
- Hazard Identification : Prioritize GHS hazard statements (e.g., H302, H315, H319, H335) for similar bicyclic compounds, which indicate risks of toxicity, skin/eye irritation, and respiratory sensitivity .
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps, employ respiratory protection (e.g., NIOSH-certified P95 respirators) .
- First Aid : Follow protocols for inhalation (move to fresh air), skin contact (wash with soap/water), and eye exposure (rinse for 15 minutes) as outlined in SDS for structurally related compounds .
- Storage : Store in a locked, ventilated cabinet away from incompatible materials (e.g., strong oxidizers) .
Q. How can researchers design initial synthetic routes for this compound?
Methodological Answer:
- Analog-Based Synthesis : Compare with bicyclo[2.2.2]octane derivatives like 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (). Use esterification or oxidation-reduction sequences to introduce the methanol group .
- Reaction Optimization : Employ DoE (Design of Experiments) to test catalysts (e.g., Lewis acids) and solvents (e.g., THF or DCM) for ring-closing steps. Monitor via TLC or GC-MS .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions in stability data under varying experimental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) for 4–8 weeks. Analyze degradation products via HPLC-HRMS or NMR to identify decomposition pathways (e.g., oxabicyclic ring opening) .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions. Validate with real-time stability studies .
Q. How can computational models predict physicochemical properties when empirical data is limited?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model logP (lipophilicity) and water solubility using software like Schrödinger’s QikProp or Gaussian. Compare with analogs (e.g., 2,2,6,7-tetramethylbicyclo derivatives) to validate predictions .
- Density Functional Theory (DFT) : Calculate thermodynamic stability of the bicyclic structure and identify reactive sites for functionalization .
Q. How can researchers integrate theoretical frameworks into mechanistic studies of this compound’s reactivity?
Methodological Answer:
- Conceptual Alignment : Link reactivity studies to frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic behavior. For example, analyze HOMO-LUMO gaps to explain regioselectivity in substitution reactions .
- Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) or trapping agents (e.g., TEMPO) to isolate intermediates during ring-opening or oxidation steps .
Q. What strategies address gaps in toxicological data for this compound?
Methodological Answer:
- In Silico Toxicity Prediction : Apply tools like ProTox-II or QSAR models to estimate acute toxicity (e.g., LD50) and prioritize in vivo testing .
- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity. Compare with structurally similar compounds (e.g., azabicyclo derivatives) to infer SAR trends .
Data Contradiction & Validation
Q. How should researchers validate conflicting data on the compound’s oxidative stability?
Methodological Answer:
- Comparative Spectroscopy : Perform FT-IR and Raman spectroscopy to detect peroxide formation or C-O bond cleavage under oxidative conditions. Cross-reference with DSC data to correlate thermal events (e.g., exothermic decomposition) .
- Collaborative Reproducibility : Share samples with independent labs for parallel testing. Standardize protocols (e.g., oxygen concentration in stability chambers) to minimize variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
